5-Bromo-2-mercaptobenzothiazole chemical properties and structure
5-Bromo-2-mercaptobenzothiazole chemical properties and structure
An In-Depth Technical Guide to 5-Bromo-2-mercaptobenzothiazole: Chemical Properties, Structure, and Applications
Introduction
5-Bromo-2-mercaptobenzothiazole is a halogenated derivative of 2-mercaptobenzothiazole (MBT), a bicyclic heterocyclic compound of significant industrial and pharmaceutical importance. The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a range of approved drugs and experimental therapeutics. The introduction of a bromine atom at the 5-position of the benzothiazole ring modifies the electronic and lipophilic properties of the molecule, making 5-Bromo-2-mercaptobenzothiazole a valuable intermediate and building block for the synthesis of novel bioactive compounds. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and applications for researchers, scientists, and drug development professionals.
Chemical Structure and Tautomerism
5-Bromo-2-mercaptobenzothiazole consists of a benzene ring fused to a thiazole ring, with a bromine atom substituted at position 5 and a mercapto group at position 2. A critical feature of this and related 2-mercaptobenzothiazoles is the existence of thiol-thione tautomerism. Spectroscopic evidence from the parent compound, 2-mercaptobenzothiazole, confirms that the molecule exists predominantly in the thione form (5-bromo-3H-1,3-benzothiazole-2-thione) in the solid state and in solution.[1] This is due to the greater thermodynamic stability of the thione tautomer.[1]
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IUPAC Name: 5-bromo-3H-1,3-benzothiazole-2-thione[2]
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SMILES: C1=CC2=C(C=C1Br)NC(=S)S2[2]
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InChI Key: OKHQGCOLOHTELL-UHFFFAOYSA-N[2]
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 246.15 g/mol | [3][5] |
| Appearance | Solid | [6] |
| Melting Point | Not reported | |
| Solubility | Insoluble in water; Soluble in many organic solvents (by analogy to parent compound).[1] | |
| Storage Temperature | -20°C | [3][5] |
Spectral Data
While experimentally recorded spectra for 5-Bromo-2-mercaptobenzothiazole are not widely published, its spectral characteristics can be predicted based on its structure and data from its parent compound, 2-mercaptobenzothiazole, and related halogenated analogs.
| Technique | Expected Characteristics |
| ¹H NMR | Three signals are expected in the aromatic region (approx. 7.0-8.0 ppm). The proton at C4 would likely appear as a doublet, the proton at C6 as a doublet of doublets, and the proton at C7 as a doublet. A broad singlet corresponding to the N-H proton is also expected, typically at a higher chemical shift (>10 ppm). |
| ¹³C NMR | A total of seven carbon signals are expected. The most downfield signal would correspond to the thiocarbonyl carbon (C=S), likely appearing in the range of 180-200 ppm.[7] The remaining six signals would be in the aromatic region (approx. 110-140 ppm). |
| FT-IR (cm⁻¹) | Key vibrational bands would include N-H stretching (broad, ~3100-2800 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), C=C and C=N stretching in the aromatic system (~1600-1450 cm⁻¹), and a strong C=S stretching band (~1300-1200 cm⁻¹).[8][9] |
| Mass Spec. (EI) | The mass spectrum would show a prominent molecular ion peak (M⁺) with a characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) at m/z 245 and 247. |
Experimental Protocols
Synthesis Protocol: From 2-Chloro-4-bromoaniline
An efficient and modern method for synthesizing substituted 2-mercaptobenzothiazoles involves the reaction of an o-haloaniline derivative with carbon disulfide, promoted by a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[10][11] This approach avoids the use of transition metals and often proceeds in high yield.
Reaction: 2-Chloro-4-bromoaniline + CS₂ → 5-Bromo-2-mercaptobenzothiazole
Materials:
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2-Chloro-4-bromoaniline (1 equivalent)
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Carbon Disulfide (CS₂) (2-3 equivalents)
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1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2-3 equivalents)
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Toluene (anhydrous)
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1N Hydrochloric Acid (HCl)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 2-chloro-4-bromoaniline (1 equiv.) and anhydrous toluene.
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Add DBU (2-3 equiv.) to the solution and stir for 5 minutes at room temperature.
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Add carbon disulfide (2-3 equiv.) dropwise to the reaction mixture.
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Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature.
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Acidify the mixture to pH ~2 by adding 1N HCl.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
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Remove the solvent under reduced pressure to yield the crude product.
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Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to obtain pure 5-Bromo-2-mercaptobenzothiazole.
Analytical Protocol: Quantification by LC-MS/MS
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the standard for sensitive and selective quantification of small molecules like 5-Bromo-2-mercaptobenzothiazole in complex matrices. The following is a general protocol adaptable for research purposes.
Instrumentation & Reagents:
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High-Performance Liquid Chromatography (HPLC) system
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Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
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C18 Reverse-Phase HPLC column (e.g., 2.1 x 50 mm, 2.6 µm)
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Mobile Phase A: Water with 0.1% Formic Acid
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Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid
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5-Bromo-2-mercaptobenzothiazole standard for calibration
Procedure:
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Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile). If analyzing from a biological matrix, a protein precipitation or solid-phase extraction (SPE) step may be required. Centrifuge to remove particulates.
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Calibration Curve: Prepare a series of calibration standards of known concentrations of 5-Bromo-2-mercaptobenzothiazole in the analysis solvent.
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LC Method:
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Set column temperature (e.g., 40 °C).
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Set autosampler temperature (e.g., 10 °C).
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Set injection volume (e.g., 5 µL).
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Run a gradient elution. Example: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. Adjust gradient as needed for optimal separation.
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MS/MS Method (Positive Ion Mode):
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Optimize ESI source parameters (e.g., capillary voltage, gas temperature, nebulizer pressure).
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Perform a full scan to identify the precursor ion ([M+H]⁺ at m/z 246/248).
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Perform a product ion scan to identify stable, high-intensity fragment ions.
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Set up a Multiple Reaction Monitoring (MRM) method using at least two precursor-to-product ion transitions for quantification and confirmation.
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Data Analysis: Integrate the peak areas from the MRM chromatograms for the calibration standards and samples. Plot the calibration curve and determine the concentration of 5-Bromo-2-mercaptobenzothiazole in the unknown samples.
Applications in Research and Drug Development
The benzothiazole ring is a key pharmacophore, and its derivatives, including 5-Bromo-2-mercaptobenzothiazole, are of high interest to medicinal chemists.
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Enzyme Inhibition: 2-Mercaptobenzothiazole derivatives are known to be potent inhibitors of several enzymes, including monoamine oxidase, heat shock protein 90 (Hsp90), and c-Jun N-terminal kinases (JNK), which are targets in oncology and inflammatory diseases.[12]
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Receptor Agonism: In one study, the 5-bromo derivative of a series of 2-mercaptobenzothiazole analogs was identified as a potent agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα agonists are used clinically as lipid-lowering agents.[13]
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Anticancer and Antimicrobial Agents: The benzothiazole scaffold is central to the development of new anticancer and antimicrobial drugs. The 5-bromo substituent can enhance binding affinity or improve pharmacokinetic properties through halogen bonding and increased lipophilicity.[12]
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Synthetic Intermediate: It serves as a crucial starting material for further chemical modifications. The thiol group is readily alkylated, and the aromatic ring can undergo further substitutions, allowing for the creation of diverse chemical libraries for drug screening.[6]
References
- 1. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]
- 2. CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use - Google Patents [patents.google.com]
- 3. usbio.net [usbio.net]
- 4. scbt.com [scbt.com]
- 5. usbio.net [usbio.net]
- 6. 5-BROMO-2-MERCAPTOBENZOTHIAZOLE [myskinrecipes.com]
- 7. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Mercaptobenzothiazole(149-30-4) IR Spectrum [chemicalbook.com]
- 10. Synthesis of 2-mercaptobenzothiazoles via DBU-promoted tandem reaction of o-haloanilines and carbon disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]
- 12. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
